(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid is an organic compound characterized by a bicyclic structure containing an oxygen atom in one of the rings. Its molecular formula is , and it has a molecular weight of approximately 128.13 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
This compound can be sourced from various synthetic routes, primarily involving the modification of bicyclic frameworks. It has been identified in several patents and scientific literature focused on its synthesis and applications in organic chemistry and pharmaceuticals.
(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid belongs to the class of bicyclic compounds and can be classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH). Its structural classification places it within the category of oxabicyclic compounds, which are important in the synthesis of various bioactive molecules.
The synthesis of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, pressure, and solvent choice (e.g., tetrahydrofuran or diethyl ether), to optimize yield and selectivity for the desired stereoisomeric form .
The structure of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid features a bicyclic framework with a bridged oxygen atom contributing to its rigidity and unique reactivity profile. The stereochemistry at the 1 and 5 positions is crucial for its biological activity and interaction with enzymes.
(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid participates in various chemical reactions that exploit its functional groups:
These reactions often require specific catalysts and conditions tailored to achieve high yields and selectivity for desired products.
The mechanism of action for (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid primarily involves its interactions with biological targets such as enzymes and receptors:
Research indicates that this compound can modulate gene expression and cellular metabolism by interacting with various proteins involved in these processes.
The compound exhibits moderate acidity (pKa ~ 2.92), making it reactive towards bases and nucleophiles, which is advantageous in synthetic applications.
(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid finds applications in:
The biosynthesis of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid (hereafter referred to as the oxabicyclic carboxylate) is intricately linked to the shikimate pathway, the primary metabolic route for aromatic compound synthesis in bacteria, fungi, algae, and plants. This pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), catalyzed by DAHP synthase [5] [8]. DAHP undergoes sequential enzymatic transformations—cyclization, dehydration, and reduction—yielding shikimic acid (4), the pivotal carbocyclic intermediate from which the oxabicyclic carboxylate is derived [5] [8] [10]. Crucially, shikimate serves as the branch point, where flux is diverted away from aromatic amino acid biosynthesis towards the formation of specialized metabolites like the target bicyclic scaffold. Metabolic engineering studies in Escherichia coli and other microbes highlight that elevating intracellular shikimate pools, through strategies like inactivation of competing pathways (aroK deletion) or overexpression of rate-limiting enzymes (DAHP synthase, shikimate dehydrogenase), directly enhances the yield of shikimate-derived compounds, providing indirect evidence for its role as the proximal precursor for the oxabicyclic carboxylate [10].
Table 1: Key Properties of (1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic Acid
| Property | Value | Source/Reference |
|---|---|---|
| CAS No. | 1427158-38-0 | [1] [4] [7] |
| IUPAC Name | (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid | [4] |
| Molecular Formula | C₆H₈O₃ | [1] [4] [7] |
| Molecular Weight | 128.13 g/mol | [1] [7] |
| SMILES | O=C([C@]12COC[C@@]1([H])C2)O | [1] [7] |
| InChI Key | KXQPXWJVQITPAZ-INEUFUBQSA-N | [4] |
| Purity (Commercial) | ≥95% - 98% | [4] [7] |
| Storage Conditions | Sealed, dry, ambient temperature or 2-8°C | [1] [4] [7] |
| Appearance | White crystalline powder | [7] |
| Solubility | Moderately soluble in DMF; moisture sensitive | [7] |
The transformation from the chair-conformed shikimate core to the fused bicyclic structure of the oxabicyclic carboxylate necessitates specific stereochemical inversions and ring-forming reactions. Shikimate dehydrogenase, which typically reduces 3-dehydroshikimate (DHS, 9) to shikimate (4) using NADPH, plays a pivotal role. However, under conditions favoring specialized metabolite production or within specific enzymatic contexts, DHS or shikimate can undergo dehydration and reduction steps that alter the ring substitution pattern and stereochemistry, ultimately leading to 1-cyclohexenecarboxylic acid derivatives [5] [8]. This pathway involves the loss of hydroxyl groups and the introduction of unsaturation at specific positions within the cyclohexane ring. The stereospecificity of these steps is paramount, dictated by the spatial constraints and catalytic residues of the modifying enzymes (e.g., dehydratases, enoyl reductases), ensuring the correct (1S,5S) absolute configuration observed in the final oxabicyclic product. This configuration is essential for its biological activity and utility as a chiral building block in pharmaceuticals like kinase inhibitors [7].
A critical stereochemical feature in forming the oxabicyclic precursor involves anti periplanar 1,4-conjugate elimination. This mechanism facilitates the removal of elements of water (deoxygenation) across the cyclohexane ring. In this process, a proton (Hδ+) is abstracted from a carbon adjacent (β-position) to a carbonyl or carboxylate group, while a leaving group (often a hydroxyl, activated as a phosphate ester or via coordination to a Lewis acidic metal center in the enzyme active site) departs from the γ-position. The requirement for anti periplanar geometry ensures the reaction proceeds via a concerted E2-like mechanism, resulting in the formation of a conjugated enoate intermediate (e.g., 1-cyclohexene-1-carboxylate) [5] [8]. The stereoelectronic constraints of this elimination dictate the stereochemistry of the resulting double bond and consequently influence the stereochemical outcome of subsequent cyclization steps forming the oxirane bridge. This mechanism is analogous to steps observed in the biosynthesis of compounds like gallic acid from 3-dehydroshikimate, where enzymatic dehydration yields conjugated systems [8].
1-Cyclohexenecarboxylic acid serves as the crucial monocyclic precursor immediately preceding oxirane ring formation. Its generation involves the deoxygenation steps outlined, likely starting from a shikimate-3-phosphate-like intermediate or a derivative thereof. The conjugated enone system within this molecule is highly reactive, poised for nucleophilic attack. The formation of the oxabicyclic [3.1.0] core occurs via an intramolecular epoxidation across the C1-C6 double bond of the 1-cyclohexenecarboxylate. This cyclization requires the syn-addition of oxygen across the double bond, generating the oxirane ring and simultaneously creating the cyclopropane moiety characteristic of the bicyclo[3.1.0]hexane system. The reaction is presumably catalyzed by a cytochrome P450 monooxygenase or a flavin-dependent monooxygenase, utilizing molecular oxygen and a reductant (NAD(P)H or FADH2). The stereochemistry of this addition (syn) and the specific facial approach (dictated by enzyme binding) are responsible for the observed (1S,5S) stereochemistry of the final product [5] [8]. Computational modeling suggests that the boat conformation of the cyclohexenecarboxylate intermediate positions the C1 carboxylate and the C6 hydrogen for optimal orbital overlap during epoxidation and subsequent ring strain-induced cyclopropanation.
Actinobacteria, renowned for their complex secondary metabolism, possess specialized enzymatic machinery for constructing the oxabicyclic carboxylate core. Central to this process are enzymes capable of handling the stereospecific reductions and cyclizations required.
The biosynthesis of the monocyclic precursor (1-cyclohexenecarboxylate) likely involves saturated intermediates derived via reduction steps. Enoyl-CoA reductases (ECRs) are key players in this context. These enzymes stereospecifically reduce carbon-carbon double bonds in enoyl-CoA thioesters. Research on homologous systems, such as the reduction of dienoyl-CoA intermediates during unsaturated fatty acid β-oxidation, provides a paradigm [2] [6]. ECRs utilize NAD(P)H to deliver hydride to the β-carbon (Cδ) of the enoyl-CoA substrate. Crucially, the stereochemical course of this hydride addition (si or re face attack at Cδ) and the concomitant protonation (from solvent or an active site residue) at the α-carbon (Cα) determine the stereochemistry of the saturated product. For example, studies on 2,4-dienoyl-CoA reductase demonstrate anti addition of hydrogen, where hydride from NADPH (pro-4S hydrogen) attacks Cδ on the si face for trans-2,cis-4-dienoyl-CoA, while a solvent-derived proton adds to Cα [2]. Mutagenesis of residues involved in NADPH binding or substrate orientation can alter this stereospecificity, leading to non-productive or mis-folded intermediates. In the context of oxabicyclic acid biosynthesis, ECRs likely reduce enoyl-CoA intermediates derived from the shikimate pathway, generating specific saturated CoA-thioesters with the correct stereochemistry required for subsequent cyclization steps. The CoA moiety activates the carboxylate for enzymatic transformations and facilitates binding to reductase active sites.
Table 2: Key Enzymatic Functions in Oxabicyclic Carboxylate Biosynthesis
| Enzyme Class | Putative Function in Pathway | Stereochemical Control Mechanism | Supporting Evidence |
|---|---|---|---|
| Shikimate Dehydrogenase | Reduction of DHS to shikimate; potential branch point regulation | Pro-4R hydride transfer from NADPH; substrate binding geometry | Pathway essentiality [5] [8] [10] |
| Dehydratase(s) | Catalyzes anti-1,4-elimination forming 1-cyclohexenecarboxylate | Enforces anti periplanar geometry for conjugate elimination | Analogy to gallic acid biosynthesis [8] |
| Enoyl-CoA Reductase (ECR) | Stereospecific reduction of enoyl-CoA intermediates | si or re face hydride attack; specific proton donor placement | Studies on dienoyl-CoA reductases [2] [6] |
| Monooxygenase (P450/Flavin) | Catalyzes syn-epoxidation/intramolecular cyclization forming oxirane & cyclopropane | Controls O2 insertion geometry; substrate conformation | Analogy to epoxide-forming enzymes; mutagenesis [9] |
| Thioesterase/Activating Enzyme | Converts carboxylic acid to CoA-thioester or releases product | Specificity for (1S,5S) carboxylate intermediate | Essential for reductase steps (CoA activation) [2] |
While Alicyclobacillus acidocaldarius is primarily studied for its squalene-hopene cyclase (SHC), its thermophilic nature and genetic tractability make it a model for investigating cyclization mechanisms relevant to bicyclic carboxylate synthesis. Site-directed mutagenesis targeting the active site residues of SHC provides insights into the catalytic strategies enzymes might employ to control the stereochemistry of complex cyclizations. Key findings relevant to oxabicyclic acid biosynthesis include:
Table 3: Impact of Site-Directed Mutagenesis on Cyclase Function (Model: Squalene-Hopene Cyclase)
| Residue Targeted | Mutation | Proposed Function | Observed Phenotype in Mutant | Relevance to Oxabicyclic Synthase |
|---|---|---|---|---|
| Thr41 | T41A | H-bonding network with "back waters" | Reduced activity; altered product ratio (increased hopanol) | Disruption of proton relay for epoxide closure/cyclopropanation? |
| Glu45 | E45Q | Polarizing "front water" for deprotonation | Severely reduced activity; major byproduct formation | Compromised catalytic base for elimination steps? |
| Glu93 | E93Q | H-bonding network with "back waters" | Reduced activity; altered product ratio | Disrupted active site hydration/electrostatics? |
| Arg127 | R127K | Stabilizing carboxylate/network; substrate | Markedly reduced activity | Loss of substrate binding/transition state stabilization? |
| Trp133 | W133F | H-bonding network; substrate orientation | Reduced activity; altered product ratio | Substrate mispositioning affecting stereochemistry? |
| Gln262 | Q262A | Positioning "front water"; substrate steering | Increased hop-21(22)-ene & hopanol byproducts | Incorrect substrate conformer binding for cyclization? |
| Pro263 | P263A | Substrate conformation near reaction site | Increased hop-21(22)-ene & hopanol byproducts | Loss of rigidity needed for correct intermediate folding? |
| Tyr267 | Y267F | Substrate channeling via hydrophobic interaction | Reduced activity; possible substrate access defect | Impaired guided entry of monocyclic precursor? |
| Phe434/Phe437 | F434A, F437A | Substrate channeling; active site contouring | Reduced activity; possible substrate binding/positioning defect | Disrupted hydrophobic binding pocket for cyclohexenyl intermediate? |
The insights gleaned from SHC mutagenesis provide a blueprint for probing the enzymatic assembly of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid. Targeted disruption of analogous residues within the putative oxabicyclic acid synthase complex would be a powerful strategy to elucidate its catalytic mechanism and stereochemical determinants, ultimately enabling enzyme engineering for improved biocatalysis or novel analog production. The strict dependence of product stereochemistry on intact active site architecture highlights the enzymatic precision underlying the biosynthesis of this structurally complex carboxylic acid [9].
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